molecular formula C16H16N4O4 B6098268 N~3~,N~4~-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

N~3~,N~4~-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B6098268
M. Wt: 328.32 g/mol
InChI Key: PWACZGPLXJTVTL-UHFFFAOYSA-N
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Description

“N~3~,N~4~-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE” is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~3~,N~4~-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE” typically involves the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the furylmethyl groups: The furylmethyl groups can be introduced via alkylation reactions using appropriate furylmethyl halides.

    Formation of the dicarboxamide moiety: This step involves the reaction of the pyrazole derivative with suitable carboxylic acid derivatives, such as acid chlorides or anhydrides, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N~3~,N~4~-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE” can undergo various chemical reactions, including:

    Oxidation: The furylmethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furylmethyl groups may yield furylcarboxylic acids, while reduction may yield furylmethyl alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of “N~3~,N~4~-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N~3~,N~4~-BIS(2-FURYLMETHYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE: Lacks the methyl group at the 1-position of the pyrazole ring.

    N~3~,N~4~-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXYLIC ACID: Contains carboxylic acid groups instead of carboxamide groups.

Uniqueness

“N~3~,N~4~-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE” is unique due to the presence of both furylmethyl and carboxamide groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

3-N,4-N-bis(furan-2-ylmethyl)-1-methylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-20-10-13(15(21)17-8-11-4-2-6-23-11)14(19-20)16(22)18-9-12-5-3-7-24-12/h2-7,10H,8-9H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWACZGPLXJTVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC2=CC=CO2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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